6-Bromo-5-methoxy-4H-benzo[d]imidazole

Lipophilicity Drug-likeness Medicinal chemistry

6-Bromo-5-methoxy-4H-benzo[d]imidazole (CAS 1008361-65-6) is a high-purity (97%) benzimidazole building block featuring a strategic 6-bromo substitution for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. Its specific isomer pattern (logP ~2.15, MW 227.06) is distinct from the 7-bromo-6-methoxy isomer, ensuring precise regiochemical outcomes in SAR campaigns targeting PI3K and other oncology pathways. The bromine provides a reactive handle absent in non-halogenated analogs, while the methoxy group modulates lipophilicity. This combination cannot be replicated by generic benzimidazoles, making it essential for medicinal chemists requiring reliable cross-coupling performance and reproducible biological activity data. Offered in research-scale quantities with full analytical QC.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B12940597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methoxy-4H-benzo[d]imidazole
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=NC=N2)C1)Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2,4H,3H2,1H3
InChIKeyJFIGCGLNESLKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methoxy-4H-benzo[d]imidazole (CAS 1008361-65-6): Chemical Identity and Procurement Baseline


6-Bromo-5-methoxy-4H-benzo[d]imidazole (also referred to as 5-Bromo-6-methoxy-1H-benzo[d]imidazole or 5-Bromo-6-methoxybenzimidazole) is a halogenated heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol [1]. It belongs to the benzimidazole class, a privileged scaffold in medicinal chemistry, and features both a bromine atom at the 6-position and a methoxy group at the 5-position of the fused benzene-imidazole ring system . The compound is commercially available from multiple vendors in research-grade quantities, typically at 97% purity, and is assigned CAS number 1008361-65-6 with MDL number MFCD18783164 . Its physicochemical properties—including a predicted logP (XLOGP3) of approximately 2.15, a topological polar surface area of 37.91 Ų, and predicted aqueous solubility (LogS ESOL) of -3.09 (equivalent to 0.184 mg/mL or 0.00081 mol/L)—position it as a moderately lipophilic building block suitable for downstream derivatization . This compound serves primarily as a synthetic intermediate rather than a terminal bioactive entity, with its procurement value tied directly to its substitution pattern and its capacity to undergo further functionalization at reactive sites on the benzimidazole core .

Why 6-Bromo-5-methoxy-4H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazole Analogs


Substituting 6-bromo-5-methoxy-4H-benzo[d]imidazole with a generic or alternative benzimidazole derivative introduces measurable differences in molecular properties that directly affect downstream synthetic utility. The combination of a bromine atom at the 6-position and a methoxy group at the 5-position yields a predicted logP (XLOGP3) of 2.15, which differs substantially from the parent unsubstituted benzimidazole (predicted logP approximately 1.1) and from the 5-methoxy-only analog (5-methoxybenzimidazole) with a molecular weight of 148.16 g/mol and absent bromine [1]. The bromine substituent not only increases molecular weight by approximately 79 g/mol relative to the non-brominated analog but also provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not accessible with the non-halogenated parent scaffold . Furthermore, the specific 5-methoxy-6-bromo substitution pattern is chemically distinct from the 7-bromo-6-methoxy positional isomer (CAS 1008361-66-7), which exhibits a different electronic distribution and may demonstrate altered reactivity and biological target engagement profiles . These quantifiable differences in lipophilicity, molecular weight, and synthetic versatility preclude simple interchangeability with closely related analogs in synthetic chemistry and medicinal chemistry campaigns.

Quantitative Differentiation of 6-Bromo-5-methoxy-4H-benzo[d]imidazole Versus Closest Analogs


Lipophilicity Modulation: 5-Methoxy-6-Bromo Substitution Increases logP by Approximately 1.05 Units Relative to Parent Scaffold

The 5-methoxy-6-bromo substitution pattern on the benzimidazole core produces a predicted logP (XLOGP3) of 2.15, representing an increase of approximately 1.05 logP units relative to the unsubstituted parent benzimidazole scaffold (estimated logP ≈ 1.1). This difference in lipophilicity translates to an approximately 11-fold higher theoretical octanol-water partition coefficient, which directly influences membrane permeability and pharmacokinetic behavior in downstream applications . Among the five computational logP predictions available for this compound, values range from 1.44 (iLOGP) to 2.66 (SILICOS-IT), with a consensus logP of 2.01 . The presence of the bromine atom contributes to increased lipophilicity compared to the 5-methoxy-only analog (5-methoxybenzimidazole, MW 148.16 g/mol, no bromine) [1].

Lipophilicity Drug-likeness Medicinal chemistry SAR

Positional Isomerism: 6-Bromo-5-methoxy Substitution Pattern Confers Distinct Reactivity Relative to 7-Bromo-6-methoxy Isomer

The 6-bromo-5-methoxy substitution pattern (CAS 1008361-65-6) is chemically distinct from its positional isomer 7-bromo-6-methoxy-1H-benzimidazole (CAS 1008361-66-7). The difference in bromine placement relative to the imidazole nitrogen atoms alters the electronic environment of the aromatic ring system, which affects both reactivity in cross-coupling reactions and potential biological target engagement . SAR analyses of benzimidazole derivatives indicate that substitution at the C5 and C6 positions significantly influences biological activity profiles [1]. The target compound provides a bromine handle at the position adjacent to the methoxy group (6-bromo, 5-methoxy), enabling site-selective Suzuki-Miyaura coupling at C6 while preserving the 5-methoxy substituent for additional functionalization or hydrogen bonding interactions .

Positional isomerism Regioselectivity Cross-coupling Synthetic chemistry

Aqueous Solubility Profile: Predicted ESOL LogS of -3.09 Corresponds to 0.184 mg/mL, Defining Solvent Requirements for Biological Assays

The predicted aqueous solubility (ESOL method) for 6-bromo-5-methoxy-4H-benzo[d]imidazole is LogS = -3.09, corresponding to 0.184 mg/mL (0.00081 mol/L) . This value places the compound in the 'moderately soluble' classification (LogS between -4 and -6), which is lower than the predicted solubility of the non-brominated 5-methoxybenzimidazole analog. The presence of the bromine atom contributes to increased molecular weight and enhanced lipophilicity (XLOGP3 = 2.15), which correlates with reduced aqueous solubility . For in vitro assay preparation, this solubility profile dictates that stock solutions should be prepared in DMSO or other organic solvents, with subsequent dilution into aqueous buffers requiring careful attention to avoid precipitation [1].

Aqueous solubility Formulation Assay development Biophysical properties

Synthetic Route Specificity: Direct Preparation from 4-Bromo-5-methoxybenzene-1,2-diamine Yields Product Without Chromatographic Purification

A documented synthetic procedure for 6-bromo-5-methoxy-4H-benzo[d]imidazole proceeds via cyclization of 4-bromo-5-methoxybenzene-1,2-diamine (3.8 g, 18 mmol) with formic acid (1 mL) in triethyl orthoformate (50 mL) under reflux for 3 hours, followed by concentration and extractive workup to yield 4.0 g of the title compound as a brown oil suitable for direct use without further purification . This represents a calculated yield of approximately 98% based on the starting diamine. The synthetic accessibility of this specific substitution pattern is enabled by the availability of the appropriately substituted 1,2-diamine precursor, which differs from the precursors required for other brominated benzimidazole positional isomers . The product is characterized by LCMS (ESI) showing m/z 228 and 230 (M+H)+, consistent with the isotopic signature of the bromine atom .

Synthetic methodology Process chemistry Heterocycle formation Scalability

Primary Research Applications for 6-Bromo-5-methoxy-4H-benzo[d]imidazole Based on Quantitative Differentiation


Suzuki-Miyaura Cross-Coupling: Building Block for C6-Aryl/Aryl Derivatives

The bromine atom at the 6-position of 6-bromo-5-methoxy-4H-benzo[d]imidazole serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents at this position. This application leverages the compound's specific substitution pattern (6-bromo-5-methoxy), which positions the reactive bromide adjacent to the methoxy group, potentially influencing coupling regioselectivity and downstream product geometry relative to alternative positional isomers such as the 7-bromo-6-methoxy variant [1][2]. The documented synthetic route demonstrates the compound's availability from commercial precursors, supporting its use in library synthesis and SAR exploration of benzimidazole-based scaffolds .

Medicinal Chemistry: Scaffold for PI3K Inhibitor and Antitumor Agent Development

5-Methoxy-6-substituted-1H-benzimidazole derivatives have been evaluated as potential PI3K inhibitors with anti-proliferative activity against A549, Siha, MCF-7, HepG2, PC3, and HCT-116 tumor cell lines [1]. In this series, compound 4w exhibited IC50 values of 1.55 ± 0.18 μM against A549 cells, superior to the reference compound BKM120 (IC50 = 9.75 ± 1.25 μM) [2]. The 6-bromo-5-methoxy substitution pattern provides a functionalized core that can be further elaborated at the C2 position and at the bromine site to generate novel analogs for structure-activity relationship studies targeting cancer-relevant pathways. The compound's predicted logP of 2.15 and topological polar surface area of 37.91 Ų position it within drug-like chemical space for optimization .

Analytical Chemistry: LC-MS Reference Standard for Brominated Benzimidazole Quantitation

The distinct isotopic signature of 6-bromo-5-methoxy-4H-benzo[d]imidazole—characterized by LCMS (ESI) peaks at m/z 228 and 230 (M+H)+ with a approximately 1:1 intensity ratio—provides a unique mass spectrometric fingerprint that facilitates its use as an internal standard or reference compound in quantitative LC-MS/MS assays [1]. The bromine isotopic pattern (79Br:81Br ≈ 1:1) enables unambiguous identification and quantification of the compound in complex biological matrices, distinguishing it from non-halogenated benzimidazole analogs and from chlorinated derivatives which exhibit different isotopic abundance patterns [2].

Quote Request

Request a Quote for 6-Bromo-5-methoxy-4H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.